
5,7,8-Trifluoroisoquinoline-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7,8-Trifluoroisoquinoline-1-carbonitrile is a fluorinated isoquinoline derivative with the molecular formula C₁₀H₃F₃N₂ and a molecular weight of 208.14 g/mol . This compound is primarily used in research settings and is known for its unique chemical properties due to the presence of multiple fluorine atoms.
Méthodes De Préparation
The synthesis of 5,7,8-Trifluoroisoquinoline-1-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms at the desired positions .
Analyse Des Réactions Chimiques
5,7,8-Trifluoroisoquinoline-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of trifluoroisoquinoline amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
5,7,8-Trifluoroisoquinoline-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated structure makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: Research into fluorinated compounds often explores their potential as drug candidates due to their unique pharmacokinetic properties.
Mécanisme D'action
The mechanism of action of 5,7,8-Trifluoroisoquinoline-1-carbonitrile is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, influenced by the presence of fluorine atoms. These interactions can alter the compound’s binding affinity and activity, making it a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
5,7,8-Trifluoroisoquinoline-1-carbonitrile can be compared with other fluorinated isoquinoline derivatives, such as:
6,7,8-Trifluoroisoquinoline: Similar in structure but lacks the nitrile group, which can affect its reactivity and applications.
5,6,7-Trifluoroisoquinoline:
5,7-Difluoroisoquinoline: Lacks one fluorine atom compared to this compound, which can influence its chemical properties and reactivity.
The uniqueness of this compound lies in its specific fluorination pattern and the presence of a nitrile group, which together contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H3F3N2 |
|---|---|
Poids moléculaire |
208.14 g/mol |
Nom IUPAC |
5,7,8-trifluoroisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C10H3F3N2/c11-6-3-7(12)10(13)9-5(6)1-2-15-8(9)4-14/h1-3H |
Clé InChI |
NHHWPIKARBHEPN-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C2=C1C(=CC(=C2F)F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,6-Dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13238277.png)
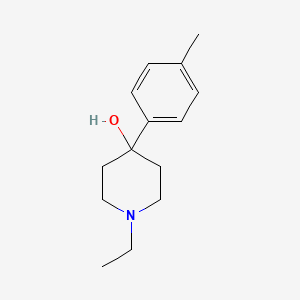

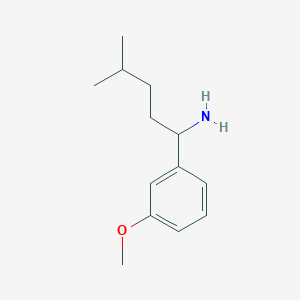
amine](/img/structure/B13238297.png)


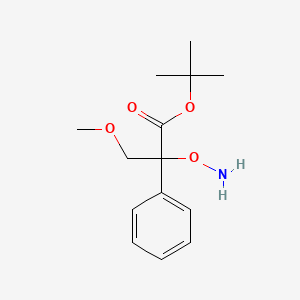
amine](/img/structure/B13238325.png)
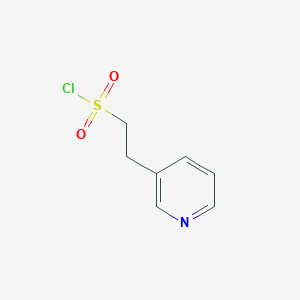
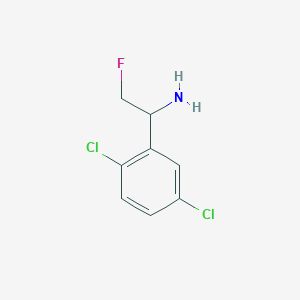
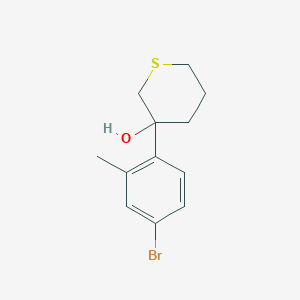
![{7-Ethyl-1-oxaspiro[4.5]decan-2-yl}methanol](/img/structure/B13238377.png)

